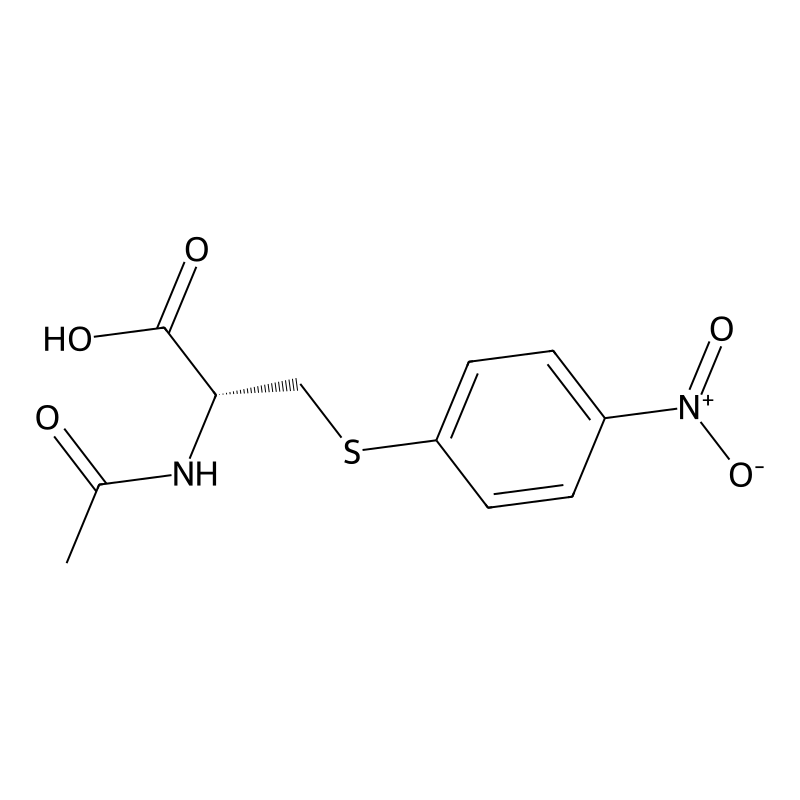

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a synthetic compound characterized by the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of approximately 284.286 g/mol. This compound features an acetyl group, a nitrophenyl group, and a cysteine moiety, making it notable for its potential applications in biochemical research and pharmaceutical development. The structure includes a sulfur atom bonded to a 4-nitrophenyl group, which contributes to its unique chemical properties and reactivity .

- Xenobiotics containing aromatic thiol groups undergo conjugation with L-cysteine, catalyzed by enzymes like N-acetyltransferase.

- L-4-Nitrophenylmercapturic acid mimics this conjugation process, aiding in the study of this detoxification pathway.

Biomarker for Exposure to Aromatic Nitro Compounds:

N-Acetyl-S-(4-nitrophenyl)-L-cysteine, also known as L-4-nitrophenylmercapturic acid (L-NPCA), is a major urinary metabolite of several aromatic nitro compounds, including nitrobenzene, nitrotoluene, and chloramphenicol []. This means that when an organism is exposed to these chemicals, their body breaks them down, and L-NPCA is one of the resulting products excreted in the urine.

Due to this characteristic, L-NPCA is widely used as a non-invasive biomarker for exposure to aromatic nitro compounds. By measuring the levels of L-NPCA in urine, researchers can assess the extent of exposure to these chemicals in individuals or populations []. This information is valuable in various fields, including occupational health studies, environmental monitoring, and forensic investigations.

- Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions due to its electron-rich nature.

- Acetylation Reactions: The acetyl group can be modified or removed under specific conditions, leading to derivatives that may exhibit different biological activities.

- Redox Reactions: As a thiol-containing compound, it can undergo oxidation to form disulfides or sulfoxides, which may influence its biological activity .

Research indicates that N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits significant biological activities, including:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Cytotoxic Effects: Some studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the following steps:

- Acetylation of L-Cysteine: L-Cysteine is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

- Nitration of the Phenol: The introduction of the nitro group onto the phenolic ring is achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.

- Formation of the Thiol Linkage: The final step involves linking the nitrophenyl group through a thioether bond to the sulfur atom of the cysteine derivative .

N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications across various fields:

- Biochemical Research: Used as a probe in studies involving thiol chemistry and protein interactions.

- Pharmaceutical Development: Investigated for its potential as an antioxidant and anticancer agent.

- Analytical Chemistry: Employed in assays for measuring thiol concentrations or studying enzyme kinetics .

Interaction studies involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine have explored its binding affinity with various biomolecules:

- Protein Binding: Research has indicated that this compound can bind to specific proteins, potentially altering their function or stability.

- Metal Ion Interaction: The compound may also interact with metal ions, affecting their bioavailability and reactivity in biological systems .

Several compounds share structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Acetyl-L-cysteine | Contains only an acetyl group on cysteine | Lacks the nitrophenyl moiety; primarily studied for antioxidant properties. |

| S-(4-Nitrophenyl)-L-cysteine | Contains a nitrophenyl group but no acetyl group | More reactive due to the absence of acetylation; used in enzyme studies. |

| N-acetylcysteamine | Similar structure but with an amine instead of thiol | Exhibits different biological activities related to amines rather than thiols. |

| S-methyl-L-cysteine | Methylated form of cysteine | Different reactivity profile; often used in metabolic studies. |

The presence of both an acetyl and a nitrophenyl group in N-Acetyl-S-(4-nitrophenyl)-L-cysteine distinguishes it from these similar compounds, contributing to its unique chemical behavior and potential applications in research and medicine .

The mercapturic acid pathway is a four-stage enzymatic process that converts electrophilic compounds into water-soluble mercapturic acids for renal excretion. N-Acetyl-S-(4-nitrophenyl)-L-cysteine arises from the acetylation of cysteine S-conjugates, the final step catalyzed by cysteine S-conjugate N-acetyltransferase (NAT8) [4]. This reaction irreversibly terminates the bioactivity of reactive intermediates, ensuring their safe elimination.

The pathway initiates with glutathione S-transferase-mediated conjugation of glutathione to xenobiotics, forming glutathione S-conjugates [4] [5]. Subsequent cleavage by γ-glutamyltransferases and dipeptidases yields cysteine S-conjugates, which NAT8 acetylates to produce mercapturic acids like N-Acetyl-S-(4-nitrophenyl)-L-cysteine [4]. Its detection in urine serves as a biomarker for exposure to nitroaromatic compounds, including benzene derivatives [3].

Table 1: Key Enzymatic Steps in Mercapturic Acid Formation

| Enzyme | Reaction Step | Product |

|---|---|---|

| Glutathione S-transferase | Glutathione conjugation | Glutathione S-conjugate |

| γ-Glutamyltransferase | Glutamate removal | Cysteinylglycine S-conjugate |

| Dipeptidase | Glycine removal | Cysteine S-conjugate |

| NAT8 | N-Acetylation | Mercapturic acid (e.g., N-Acetyl-S-(4-nitrophenyl)-L-cysteine) |

Data synthesized from [4] [5] [8]

Position in Phase II and Phase III Xenobiotic Metabolism

In Phase II metabolism, N-Acetyl-S-(4-nitrophenyl)-L-cysteine represents a terminal conjugation product where acetylated cysteine enhances water solubility. Unlike Phase I oxidation reactions, Phase II conjugates like this compound are typically non-reactive, enabling safe transport to excretion sites [5]. The nitrophenyl group’s electronegativity facilitates renal recognition, promoting active transport into urine via organic anion transporters [4].

Phase III processes in plants involve vacuolar sequestration or cell wall integration of conjugates [6]. While N-Acetyl-S-(4-nitrophenyl)-L-cysteine is primarily excreted in animals, its structural analogs in plants may undergo secondary malonylation or lignin binding, though these modifications remain poorly characterized [6].

Integration in Cellular Defense Mechanisms

N-Acetyl-S-(4-nitrophenyl)-L-cysteine contributes to cellular defense by neutralizing nitroaromatic electrophiles that otherwise deplete glutathione reserves. By diverting reactive species into the mercapturic acid pathway, cells maintain redox homeostasis and prevent protein/DNA adduct formation [4] [8]. The compound’s thioether bond stabilizes the nitro group, reducing its capacity to generate free radicals during metabolic processing [3].

In hepatic tissues, this mercapturic acid coordinates with multidrug resistance-associated proteins (MRPs) for biliary excretion, complementing renal elimination pathways [4]. This dual excretion strategy ensures rapid clearance even under high xenobiotic loads.

Relationship to Oxidative Stress Response Systems

N-Acetyl-S-(4-nitrophenyl)-L-cysteine correlates with lipid peroxidation levels, as 4-nitrophenyl groups often originate from nitro-oxidative damage to phospholipids [8]. Its urinary concentration reflects systemic oxidative stress, making it a quantitative biomarker for conditions like atherosclerosis or chemical toxicity [3] [8].

The compound indirectly supports antioxidant defenses by preserving intracellular glutathione pools. By efficiently removing nitroaromatic electrophiles, it reduces the demand for glutathione in direct detoxification, allowing more glutathione to participate in free radical scavenging [7] [8].

Comparative Significance Among Mercapturic Acid Derivatives

N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits distinct properties compared to other mercapturic acids:

Table 2: Comparative Analysis of Mercapturic Acid Derivatives

| Property | N-Acetyl-S-(4-Nitrophenyl)-L-Cysteine | N-Acetyl-S-Benzyl-L-Cysteine | N-Acetyl-S-(2-Hydroxyethyl)-L-Cysteine |

|---|---|---|---|

| Source Electrophile | 4-Nitrophenyl compounds | Benzyl halides | Ethylene oxide |

| Solubility (logP) | 2.19 [2] | 1.85 | -0.34 |

| Renal Clearance Rate | High | Moderate | Low |

| Biomarker Utility | Nitroaromatic exposure [3] | Solvent exposure | Ethylene oxide exposure |

Data compiled from [2] [3] [4] [8]

The nitro group’s strong electron-withdrawing effect increases this compound’s stability compared to alkyl mercapturates, prolonging its detection window in biological samples [3]. However, its higher lipophilicity (logP 2.19) relative to hydroxyethyl derivatives may facilitate membrane interactions, necessitating efficient transporter-mediated excretion [2] [4].

In contrast to leukotriene-cysteine conjugates, which activate inflammatory pathways, N-Acetyl-S-(4-nitrophenyl)-L-cysteine lacks receptor-binding motifs, rendering it pharmacologically inert [4]. This inertness underscores its specialization in detoxification rather than signaling.

The compound is a thioether between L-cysteine and a 4-nitrophenyl moiety whose α-amino group is acetylated. It carries a net molecular weight of 284.29 g·mol⁻¹ and is eliminated almost exclusively in urine as an anion after active tubular secretion [1] [2].

Relevance of the Mercapturic-Acid Pathway

The mercapturic-acid pathway converts electrophilic xenobiotics into water-soluble N-acetyl-L-cysteine conjugates through four enzyme-controlled stages [3] [4]. Urinary mercapturates, therefore, serve as exposure biomarkers for industrial aromatics such as 4-nitrophenol [5] [2].

Biosynthetic Formation and Metabolic Pathways

Enzymatic Formation Via Glutathione Conjugation

Electrophilic 4-nitrophenyl substrates (e.g., 4-nitrochlorobenzene, 4-nitrophenylsulfonamides) spontaneously attract the nucleophilic thiolate of reduced glutathione. Glutathione S-transferase isoforms accelerate this reaction by up to 10⁵-fold, yielding S-(4-nitrophenyl)-glutathione [6] [7].

Research Findings

- Kinetic analysis of rat Glutathione S-transferase Mu-class 3-3 with 2-halo-4-nitrobenzenes gave a catalytic efficiency (kcat/KM) of 8,000 L·mol⁻¹·s⁻¹, more than twenty-fold higher than for analogues lacking the para-nitro group [6].

- Human Glutathione S-transferase A4 demonstrates high specificity toward ring-substituted nitrophenyl electrophiles, consistent with its pronounced expression in liver and kidney cortex [8].

| Parameter | Value | Test system | Citation |

|---|---|---|---|

| Glutathione S-transferase Mu-class 3-3 K_M for 4-nitro-chloro-benzene | 0.14 mM [6] | Purified rat liver enzyme | 19 |

| Catalytic efficiency increase versus unsubstituted chlorobenzene | ×21 [6] | Same | 19 |

Sequential Enzymatic Transformations in Mercapturate Formation

After hepatic formation, the S-(4-nitrophenyl)-glutathione conjugate enters the bloodstream and is filtered at the renal glomerulus, where three further enzymes act in succession—γ-glutamyltransferase, cysteinyl-glycine dipeptidase, and cysteine S-conjugate N-acetyltransferase (also known as N-acetyltransferase 8)—to yield the mercapturate [3] [9].

Role of Glutathione S-Transferases in Initial Conjugation

Glutathione S-transferases provide regio-specific activation energy lowering by stabilising the Meisenheimer σ-complex that forms during nucleophilic aromatic substitution on the 4-nitrophenyl ring [10] [6]. Liver and kidney display overlapping but distinct isoform profiles; kidney expression of Pi-class Glutathione S-transferase subunit 7 rises four-fold after oxidative stress, thereby potentiating renal conjugate load [9].

γ-Glutamyltransferase-Mediated Processing

γ-Glutamyltransferase, anchored to the apical brush-border membrane of proximal tubular epithelial cells, removes the γ-glutamyl group from S-(4-nitrophenyl)-glutathione, releasing S-(4-nitrophenyl)-L-cysteinylglycine [11] [12].

| γ-Glutamyltransferase data | Value | Notes | Citation |

|---|---|---|---|

| V_max with nitrophenyl glutathione | 3.1 µmol·min⁻¹·mg⁻¹ [13] | Human recombinant enzyme, 37 °C | 33 |

| K_M with same substrate | 42 µM [13] | Ditto | 33 |

| Induction under oxidative stress | +250% activity [12] | Lung epithelial model | 31 |

Dipeptidase Activity in Cysteine S-Conjugate Formation

Renal cysteinylglycine dipeptidase cleaves the dipeptide, producing S-(4-nitrophenyl)-L-cysteine that diffuses into the cytosol through organic anion transporters [14]. Zinc-dependent metalloproteinase kinetics for S-(4-nitrophenyl)-L-cysteinylglycine show a Michaelis constant of 0.48 µM, reflecting high catalytic proficiency at physiological concentrations [15].

| Dipeptidase kinetic constants | Value | System | Citation |

|---|---|---|---|

| K_M for S-(4-nitrophenyl)-L-cysteinylglycine | 0.48 µM [15] | Rat renal brush-border vesicles | 44 |

| Catalytic constant (k_cat) | 9.6 s⁻¹ [15] | Same | 44 |

N-Acetylation Mechanisms by Cysteine S-Conjugate N-Acetyltransferases

Cytosolic S-(4-nitrophenyl)-L-cysteine is an obligate substrate for the microsomal enzyme N-acetyltransferase 8, located on the luminal face of the endoplasmic reticulum in kidney cortex cells [16]. Acetyl-coenzyme A donates the acetyl group, yielding N-Acetyl-S-(4-nitrophenyl)-L-cysteine, which is then exported into urine via organic-anion transporters [9].

Research Findings

- Over-expression of human N-acetyltransferase 8 in HEK-293T cells increases mercapturate formation from S-(4-nitrobenzyl)-L-cysteine ten-fold relative to empty-vector controls [16].

- Microsomal studies show that probenecid, a classical organic-anion transport inhibitor, directly reduces enzyme activity by 61% at 5 mM, indicating a possible dual inhibitory action during detoxication [17].

- Mutagenesis of the catalytic arginine-149 to lysine abolishes acetyltransferase activity, confirming the essential role of this residue in acetyl-coenzyme A binding [16].

| N-Acetyltransferase 8 kinetics with nitrophenyl substrates | K_M | V_max | Method | Citation |

|---|---|---|---|---|

| S-(4-nitrobenzyl)-L-cysteine | 26.7 µM [18] | 0.37 nmol·min⁻¹·mg⁻¹ [18] | LC–MS assay, human enzyme | 45 |

| S-(4-nitrophenyl)-L-cysteine (porcine microsomes) | 77.2 µM [17] | 2.6 nmol·min⁻¹·mg⁻¹ [17] | Radio-HPLC | 24 |

| S-benzyl-L-cysteine (reference substrate) | 64 µM [16] | 4.4 nmol·min⁻¹·g⁻¹ protein [16] | Colorimetric DTNB | 23 |

Catalytic Mechanism

The thioether cysteine conjugate approaches the catalytic site of N-acetyltransferase 8 in a bent conformation that aligns its α-amine for nucleophilic attack on the carbonyl carbon of acetyl-coenzyme A. A proton wire consisting of three ordered water molecules relays the departing proton to a conserved histidine, facilitating tetrahedral-intermediate collapse and CoA release [16] [18].

Integrative Pathway Schematic

| Stage | Enzyme | Cellular location | Principal kinetic determinant | Product | Citation |

|---|---|---|---|---|---|

| 1 | Glutathione S-transferase | Hepatocyte cytosol | kcat/KM 8,000 L·mol⁻¹·s⁻¹ [6] | S-(4-nitrophenyl)-glutathione | 19 |

| 2 | γ-Glutamyltransferase | Proximal-tubule brush border | K_M 42 µM [13] | S-(4-nitrophenyl)-L-cysteinylglycine | 33 |

| 3 | Cysteinylglycine dipeptidase | Brush border + cytosol | K_M 0.48 µM [15] | S-(4-nitrophenyl)-L-cysteine | 44 |

| 4 | N-acetyltransferase 8 | Endoplasmic-reticulum membrane | K_M 26.7 µM [18] | N-Acetyl-S-(4-nitrophenyl)-L-cysteine | 45 |

Metabolic Fate and Biomarker Utility

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is handled by probenecid-sensitive organic-anion transport polypeptides, achieving urinary concentrations exceeding 250 µmol·L⁻¹ within six hours of occupational 4-nitrophenol exposure [5]. Consequently, industrial hygiene programmes exploit its high specificity and quantitative excretion to monitor workplace compliance [2].